molecular formula C30H26F6N4O2 B590181 Antrafenine-d8 Dihydrochloride CAS No. 1329809-16-6

Antrafenine-d8 Dihydrochloride

Cat. No. B590181
CAS RN: 1329809-16-6
M. Wt: 596.603
InChI Key: NWGGKKGAFZIVBJ-DHNBGMNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Antrafenine-d8 Dihydrochloride is C30H26F6N4O2 . The IUPAC name is 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate . The molecular weight is 588.5 g/mol .

Scientific Research Applications

Sorafenib's Mechanisms and Resistance in Cancer Treatment

  • Bioenergetic Propensity and Sorafenib Resistance : Research has identified the bioenergetic propensity of cancer cells as a potential biomarker for sorafenib sensitivity in hepatocellular carcinoma (HCC). Activation of oxidative phosphorylation (OXPHOS) by pyruvate dehydrogenase kinase (PDK) inhibitors was shown to overcome sorafenib resistance, suggesting a strategy for enhancing drug efficacy in HCC treatment (Shen et al., 2012).

  • Immunotherapy and Sorafenib in HCC : The combination of CXCR4 inhibition and sorafenib treatment in mouse models of hepatocellular carcinoma was found to inhibit tumor growth and reduce lung metastasis, pointing towards the effectiveness of combining immunotherapy with sorafenib to overcome resistance mechanisms and improve survival (Chen et al., 2015).

  • Autophagy and ER Stress in Sorafenib Treatment : Studies have highlighted the role of autophagy and endoplasmic reticulum (ER) stress in the therapeutic action of sorafenib. Targeting autophagy was suggested to enhance the lethality of sorafenib for hepatocellular carcinoma via ER stress-related apoptosis, indicating a potential approach to improve sorafenib's anticancer efficacy (Shi et al., 2011).

properties

IUPAC Name

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGGKKGAFZIVBJ-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antrafenine-d8 Dihydrochloride

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